molecular formula C20H20O5 B14857215 2-(2-(tert-Butoxy)-2-oxoethyl)-4-formylphenyl benzoate

2-(2-(tert-Butoxy)-2-oxoethyl)-4-formylphenyl benzoate

Cat. No.: B14857215
M. Wt: 340.4 g/mol
InChI Key: HTXFVAHWKGXEJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde typically involves multiple steps, including the protection of functional groups and selective oxidation reactions. One common synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

    Oxidation: The protected intermediate undergoes selective oxidation to introduce the aldehyde group.

    Deprotection: The tert-butyl protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl alcohol, oxidizing agents like potassium permanganate, and solvents such as dichloromethane .

Chemical Reactions Analysis

Types of Reactions

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzaldehyde: Lacks the tert-butyl and oxo groups, making it less reactive.

    3-tert-Butyloxycarbonylmethyl-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, altering its reactivity and applications.

Uniqueness

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

[4-formyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl] benzoate

InChI

InChI=1S/C20H20O5/c1-20(2,3)25-18(22)12-16-11-14(13-21)9-10-17(16)24-19(23)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

HTXFVAHWKGXEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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